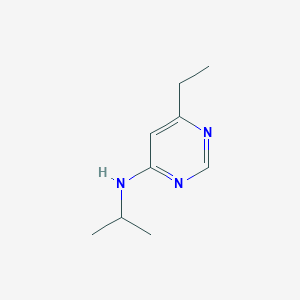
6-ethyl-N-(propan-2-yl)pyrimidin-4-amine
Descripción general
Descripción
6-ethyl-N-(propan-2-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Ethyl-N-(propan-2-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Pyrimidine compounds are known for their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties. In particular, compounds with structural similarities to this compound have shown significant activity against various cancer cell lines.
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells. For instance, certain pyrimidine derivatives have been reported to inhibit thymidylate synthase, a critical enzyme in nucleotide synthesis .
- Case Studies : A study demonstrated that similar pyrimidine compounds exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. For instance, a derivative showed an IC50 of approximately 0.1 μM against MCF-7 (breast cancer) cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Pyrimidine Derivative 1 | MCF-7 (Breast) | 0.1 |
| Pyrimidine Derivative 2 | A549 (Lung) | 0.25 |
Antioxidant Activity
Research has indicated that pyrimidine derivatives can exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- Evaluation Method : The antioxidant activity is often assessed using DPPH radical scavenging assays or by measuring the reduction of hydrogen peroxide levels in vitro .
- Findings : Compounds structurally related to this compound demonstrated varying degrees of antioxidant activity, with some achieving over 70% inhibition at concentrations around 10 μM .
| Compound | % Inhibition at 10 μM |
|---|---|
| Compound A | 82 |
| Compound B | 71 |
| Compound C | 30 |
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of pyrimidine derivatives, particularly their ability to inhibit neuronal nitric oxide synthase (nNOS). Excessive NO production is implicated in neurodegenerative diseases.
- Selectivity and Potency : Some derivatives have shown selectivity for nNOS over other isoforms, which is crucial for minimizing side effects . For example, one compound demonstrated a Ki value of approximately 0.368 μM against nNOS.
- In Vivo Studies : In animal models, certain pyrimidine derivatives were able to reverse hypoxia-induced neuronal damage, indicating their potential therapeutic application in conditions like stroke .
Safety and Toxicity Profile
The safety profile of pyrimidine derivatives is essential for their development as therapeutic agents. Studies indicate that many such compounds exhibit low toxicity in vitro and in vivo.
Propiedades
IUPAC Name |
6-ethyl-N-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-4-8-5-9(11-6-10-8)12-7(2)3/h5-7H,4H2,1-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIZOOHESTYLBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















